N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research in recent years. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
MNPA acts as an inhibitor by binding to the active site of specific enzymes and blocking their activity. This inhibition leads to the disruption of the signaling pathways involved in cancer progression, inflammation, and neurodegeneration. MNPA has been shown to target enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, and histone deacetylases, which play a role in gene expression regulation.
Biochemical and Physiological Effects:
MNPA has been shown to have a range of biochemical and physiological effects. In cancer cells, MNPA inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. Inflammatory cells, MNPA reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, MNPA has been shown to reduce the production of beta-amyloid, a protein that accumulates in the brain of Alzheimer's patients.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for target enzymes. However, MNPA also has some limitations, including its relatively low potency and selectivity compared to other inhibitors. Additionally, MNPA may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for MNPA research. One area of focus could be the development of more potent and selective inhibitors based on the MNPA scaffold. Another direction could be the investigation of the role of MNPA in combination with other drugs or therapies in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of MNPA in preclinical and clinical trials.
Scientific Research Applications
MNPA has been extensively studied for its potential in the treatment of cancer. Studies have shown that MNPA inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression. MNPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MNPA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-11(16(20)17-12-4-3-5-13(10-12)19(21)22)18-26(23,24)15-8-6-14(25-2)7-9-15/h3-11,18H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHMLNWIEFTCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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